4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - 950319-10-5

4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-2815617
CAS Number: 950319-10-5
Molecular Formula: C17H16N2O4
Molecular Weight: 312.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is not described in the provided literature, similar dihydroquinoxalin-2(1H)-one derivatives have been synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with α-ketoacids or their derivatives. [, ] Another method utilizes the rearrangement of 3-(2-aryl-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-ones under specific conditions. [] Extrapolating from these examples, a possible synthesis route for 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one could involve reacting o-phenylenediamine with (3-methoxyphenoxy)acetic acid or its activated derivative.

Chemical Reactions Analysis

Based on the reactive functional groups present in its structure, 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one could potentially undergo various chemical reactions. The amide group might undergo hydrolysis, alkylation, or reduction. [] The ether linkage could be cleaved under specific conditions. [] Additionally, the aromatic ring could be susceptible to electrophilic aromatic substitution reactions. []

Applications
  • Pharmaceutical Research: Given the diverse biological activities associated with dihydroquinoxalin-2(1H)-ones, 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one could be investigated for potential therapeutic applications, such as anticonvulsant, anti-inflammatory, or antimicrobial activity. [, , , , ]
  • Chemical Synthesis: This compound could serve as a useful building block for synthesizing more complex molecules with potentially enhanced biological activities. The various functional groups present in its structure allow for further derivatization and modification. [, ]
Future Directions
  • Development of Efficient Synthetic Routes: Exploring and optimizing synthetic methods for producing 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one with high yield and purity would be crucial for further research and potential applications. [, ]
  • Investigation of Biological Activities: Evaluating the potential biological activities of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, such as anticonvulsant, anti-inflammatory, antimicrobial, or anticancer activity, could reveal promising therapeutic applications. [, , , , ]
  • Structure-Activity Relationship Studies: Synthesizing and studying the biological activities of various derivatives of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one would provide valuable insights into the structure-activity relationship and guide the development of more potent and selective compounds. [, ]

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound is a dihydropyrimidine derivative and the major product of a reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde under aldol condensation conditions [].

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound is a dihydropyrimidine derivative obtained as a side product in the same aldol condensation reaction as the previous compound [].

2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-8-carbonitrile (Compound 6c)

  • Compound Description: This compound belongs to the 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine class and demonstrates potent phosphodiesterase 5 (PDE5) inhibitory activity []. This compound exhibits improved aqueous solubility compared to previously reported quinoline-based PDE5 inhibitors.

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound serves as a precursor for synthesizing various heterocyclic compounds, including pyran-2-ones, pyridazines, quinoxalines, and benzothiazines [].

5-Acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydro-pyrimidines (2a-j)

  • Compound Description: This series of compounds was synthesized via a Biginelli-type cyclocondensation reaction with aromatic aldehydes, urea/thiourea, and acetylacetone []. These compounds serve as crucial intermediates in synthesizing isoxazolopyrimidines and pyrazolopyrimidines.

4-Aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) derivatives

  • Compound Description: This group of compounds was synthesized from 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydro-pyrimidines and exhibits potential antihypertensive activity [].

4-Aryl-pyrazolo[3,4-d]pyrimidin-6-one derivatives

  • Compound Description: Similar to the isoxazolopyrimidines, these compounds were derived from tetrahydropyrimidine precursors and also show promise as antihypertensive agents [].

3-Aroyl- and 3-Hetaroyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxalin-1,2,4-triones

  • Compound Description: These compounds represent a specific class of 2,3-dioxo heterocycles that have been synthesized and studied for their thermal properties [].

Properties

CAS Number

950319-10-5

Product Name

4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

4-[2-(3-methoxyphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Molecular Formula

C17H16N2O4

Molecular Weight

312.325

InChI

InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(9-12)23-11-17(21)19-10-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

DZTOQJFZJRNSQJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.